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Compound of Interest

Methyl tetrahydropyran-4-
Compound Name:
carboxylate

Cat. No. B027781

An In-depth Spectroscopic Analysis of Methyl
Tetrahydropyran-4-carboxylate

A Technical Guide for Researchers and Drug Development Professionals

Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound of interest in chemical
synthesis and drug discovery. A thorough understanding of its structural features is paramount
for its application. This technical guide provides a detailed analysis of the spectroscopic data of
Methyl tetrahydropyran-4-carboxylate, covering Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is
intended to serve as a comprehensive resource for scientists and researchers in the field.

Molecular Structure and Properties

IUPAC Name: Methyl oxane-4-carboxylate

Molecular Formula: C7H1203[1][2]

Molecular Weight: 144.17 g/mol [1][2]

CAS Number: 110238-91-0
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Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass
Spectrometry analysis of Methyl tetrahydropyran-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (300 MHz, CDCls)[1][2]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
3.88-3.95 m 2H H-2e, H-6e
3.65 S 3H -OCHs
3.34-3.43 m 2H H-2a, H-6a
247 -252 m 1H H-4

H-3e, H-5e, H-3a, H-

1.70-1.80 m 4H

5a

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assignment
~175 C=0 (Ester)
~67 C-2,C-6

~52 -OCHs

~41 C-4

~29 C-3,C-5

Note: Experimental 33C NMR data was not readily available. The chemical shifts are predicted
based on analogous structures and general chemical shift ranges.
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm~12)

Intensity

Functional Group

Assignment
~2950 Strong C-H (alkane) stretch
~1735 Strong C=0 (ester) stretch
~1100 Strong C-O (ether) stretch

Note: A full experimental IR spectrum was not available. The presented data is based on

characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

mlz Interpretation

145 [M+H]* (protonated molecular ion)[1][2]
144 M+ (molecular ion)

113 [M - OCHs]*

85 [M - COOCH3s]*

59 [COOCHs]*+

Note: The fragmentation pattern is predicted based on common fragmentation pathways for

esters and cyclic ethers.

Experimental Protocols
NMR Spectroscopy

A solution of Methyl tetrahydropyran-4-carboxylate in deuterated chloroform (CDCls3) was

prepared in a standard 5 mm NMR tube. *H NMR spectra were acquired on a 300 MHz
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spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The
spectrum is recorded in the mid-IR region (4000-400 cm™1).

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The compound was introduced into the mass spectrometer via the gas chromatograph.
The data presented corresponds to electron ionization (El) at 70 eV.

Data Interpretation and Structural Elucidation
'H NMR Spectrum Analysis

The *H NMR spectrum provides key insights into the proton environment of the molecule. The
singlet at 3.65 ppm is characteristic of the methyl ester protons. The multiplets between 3.34
and 3.95 ppm correspond to the methylene protons adjacent to the ring oxygen. The multiplet
at 2.47-2.52 ppm is assigned to the methine proton at the 4-position, and the multiplet at 1.70-
1.80 ppm is attributed to the remaining methylene protons on the tetrahydropyran ring.

3C NMR Spectrum Analysis

The predicted 3C NMR spectrum further confirms the carbon skeleton. The downfield signal at
approximately 175 ppm is indicative of the ester carbonyl carbon. The signals around 67 ppm
are assigned to the carbons adjacent to the ring oxygen (C-2 and C-6). The signal at
approximately 52 ppm corresponds to the methyl ester carbon. The methine carbon at the 4-
position is expected around 41 ppm, and the remaining ring carbons (C-3 and C-5) are
predicted to appear around 29 ppm.

IR Spectrum Analysis

The IR spectrum is expected to show a strong absorption band around 1735 cm~* due to the
C=0 stretching vibration of the ester group. Strong C-H stretching vibrations from the alkyl
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portions of the molecule are expected around 2950 cm~1. A prominent C-O stretching band
from the ether linkage in the tetrahydropyran ring should be visible around 1100 cm~1.

Mass Spectrum Analysis

The mass spectrum shows a protonated molecular ion peak [M+H]* at m/z 145, which is
consistent with the molecular weight of 144.17 g/mol .[1][2] The fragmentation pattern is
predicted to involve the loss of the methoxy group (-OCHs) to give a fragment at m/z 113, and
the loss of the entire carbomethoxy group (-COOCHS3) to yield a fragment at m/z 85. A
characteristic peak for the carbomethoxy cation [COOCHSs]* is also expected at m/z 59.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Predicted Mass Spectrometry Fragmentation Pathways
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Caption: Predicted major fragmentation pathways for Methyl tetrahydropyran-4-carboxylate.

'H NMR Signal Assighments

Methyl tetrahydropyran-4-carboxylate Structure
Image of the chemical structure of Methyl tetrahydropyran-4-carboxylate would be here.
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Caption: Correlation of tH NMR signals to the protons in Methyl tetrahydropyran-4-
carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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